molecular formula C23H17ClN2O4 B5209661 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile

3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile

Cat. No. B5209661
M. Wt: 420.8 g/mol
InChI Key: RSIRRPCXPLKRSU-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile involves its ability to bind to biological molecules such as proteins and DNA. This binding results in a change in the fluorescence properties of the compound, allowing it to be detected and imaged. In photodynamic therapy, the compound is activated by light, leading to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that the compound can bind to proteins and DNA, leading to changes in their structure and function. In vivo studies have shown that the compound can accumulate in certain tissues such as the liver and kidneys, suggesting potential toxicity concerns.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile is its ability to act as a fluorescent probe for detecting and imaging biological molecules. It also has potential applications in photodynamic therapy for cancer treatment. However, there are limitations to its use in lab experiments, including potential toxicity concerns and the need for specialized equipment for fluorescence imaging.

Future Directions

There are several future directions for research on 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile. One area of research is the development of new and improved synthesis methods that are more efficient and environmentally friendly. Another area of research is the optimization of the compound for use in photodynamic therapy, including the development of new photosensitizers and the exploration of different light sources. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its potential toxicity concerns.

Synthesis Methods

The synthesis method of 3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with 4-nitrobenzyl bromide and phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile has been studied for its potential applications in various scientific fields. One of the main areas of research is its use as a fluorescent probe for detecting and imaging biological molecules such as proteins and DNA. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

(E)-3-[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-29-22-13-17(11-19(14-25)18-5-3-2-4-6-18)12-21(24)23(22)30-15-16-7-9-20(10-8-16)26(27)28/h2-13H,15H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIRRPCXPLKRSU-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=CC=C2)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=CC=C2)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylprop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.